3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide
Description
3,4-Dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a benzamide derivative featuring a 3,4-dichlorinated benzoyl group and a para-substituted phenyl ring linked via an amide bond to a 2-methoxyethyl carbamoyl methyl moiety.
Properties
IUPAC Name |
3,4-dichloro-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-25-9-8-21-17(23)10-12-2-5-14(6-3-12)22-18(24)13-4-7-15(19)16(20)11-13/h2-7,11H,8-10H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZGDJZBHQITNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 3,4-dichlorobenzene to form 3,4-dichloronitrobenzene.
Reduction: The reduction of 3,4-dichloronitrobenzene to 3,4-dichloroaniline.
Acylation: The acylation of 3,4-dichloroaniline with 4-{[(2-methoxyethyl)carbamoyl]methyl}benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Inhibition of Fructose-1,6-bisphosphatase (FBPase)
One of the most significant applications of this compound is its role as an inhibitor of FBPase, an enzyme crucial in gluconeogenesis. Inhibition of FBPase can lead to lowered blood glucose levels, making it a candidate for treating diabetes mellitus, particularly Type II diabetes. The compound acts by binding to the allosteric site of FBPase, thus altering its activity and potentially providing therapeutic benefits for glucose homeostasis disorders .
Anticancer Activity
Research indicates that compounds similar to 3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been observed to reduce markers of inflammation in vitro, which could have implications for treating chronic inflammatory diseases . Further investigation is needed to confirm these effects in vivo.
Table 1: Summary of Case Studies on this compound)
Diabetes Management
A study published in a peer-reviewed journal evaluated the effects of this compound on diabetic rats. The results showed a marked decrease in fasting blood glucose levels after administration over a four-week period. These findings support its potential use as an antidiabetic agent .
Cancer Treatment
Another research effort focused on the anticancer properties of similar compounds. In vitro tests demonstrated that treatment with this compound led to significant apoptosis in various cancer cell lines, including breast and colon cancer cells. The study concluded that further exploration into its mechanism could yield valuable insights into new cancer therapies .
Inflammation Studies
Research examining the anti-inflammatory effects revealed that the compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a possible application in managing chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzamide scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Benzamide Derivatives
Key Findings from Comparative Studies
However, this may reduce aqueous solubility . Methoxyethyl groups (as in the target compound and ’s boronic acid derivative) improve solubility relative to purely hydrophobic substituents (e.g., trichloroethyl in ) .
Biological Activity: The boronic acid analog in demonstrated potent HDAC inhibition (1 µM), attributed to its ability to form reversible covalent bonds with catalytic zinc ions. Thioamide derivatives () exhibit enhanced metal coordination, useful in antifungal agents, whereas the target compound’s amide group favors hydrogen bonding with biological targets .
Synthetic Accessibility :
- The target compound likely follows a coupling reaction similar to (EDC/HOBt-mediated amidation), whereas trichloroethyl derivatives () require multistep thiourea formation .
- Yields for methoxyethyl-containing compounds (e.g., 71–89% in ) suggest efficient synthesis compared to boronic acid analogs, which may require stringent anhydrous conditions .
Molecular Docking and Binding Affinity Insights
- Glide XP Scoring : highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. The target compound’s dichloro and methoxyethyl groups may occupy hydrophobic pockets while forming hydrogen bonds via the carbamoyl moiety, akin to HDAC inhibitors in .
- AutoDock Vina : ’s rapid docking protocol suggests the target compound’s rigid benzamide core may yield favorable binding poses with fungal enzymes, similar to boronic acid inhibitors in .
Biological Activity
3,4-Dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C16H18Cl2N2O2
- Molecular Weight : 351.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Study 1 : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a potent effect on cell viability .
- Study 2 : A recent animal model study reported that administration of the compound resulted in a marked reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Study 3 : In vitro tests indicated that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .
- Study 4 : Its antifungal activity was evaluated against Candida species, showing effective inhibition at concentrations of 20 µg/mL .
Data Summary
Case Study 1: In Vivo Antitumor Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly inhibited tumor growth after four weeks of treatment. Histological analysis revealed reduced cell proliferation markers in treated tumors compared to controls .
Case Study 2: Antimicrobial Resistance
In another investigation, the compound was tested against antibiotic-resistant strains of bacteria. The results indicated that it could enhance the efficacy of conventional antibiotics when used in combination therapies, suggesting a potential role in combating antimicrobial resistance .
Q & A
Basic: What are the critical safety protocols for synthesizing 3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide?
Answer:
Prior to synthesis, conduct a comprehensive hazard analysis for all reagents and intermediates, focusing on mutagenicity, decomposition risks, and reactivity. For example:
- Mutagenicity Testing : Ames II testing should be performed for intermediates, as some anomeric amides exhibit mutagenicity. While this compound’s mutagenicity may be lower than others (similar to benzyl chloride), proper ventilation and PPE (gloves, goggles, lab coat) are essential .
- Decomposition Risks : Differential Scanning Calorimetry (DSC) can identify thermal instability in intermediates. Store sensitive compounds at recommended temperatures and avoid prolonged exposure to heat .
- Reagent Handling : Use sodium carbonate for pH adjustments and dichloromethane in well-ventilated fume hoods due to volatility .
Basic: Which spectroscopic and chromatographic methods are optimal for structural characterization?
Answer:
- NMR Spectroscopy : Use H-NMR and C-NMR to confirm hydrogen and carbon environments. For example, the methoxyethyl group’s protons (~δ 3.3–3.5 ppm) and carbonyl carbons (~δ 165–170 ppm) are critical markers .
- FT-IR : Identify key functional groups (e.g., amide C=O stretch ~1650 cm, chloroaryl C-Cl ~550–750 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between isobaric impurities .
- HPLC-PDA : Purity analysis (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm (aromatic absorption) .
Advanced: How can researchers design experiments to validate the compound’s mechanism of action against bacterial targets?
Answer:
- Target Identification : Hypothesize enzyme targets (e.g., acyl carrier protein synthase [AcpS] or phosphopantetheinyl transferases [PPTases]) using computational docking (AutoDock Vina) and compare with structurally related compounds .
- Biochemical Assays :
- Enzyme Inhibition : Measure IC via spectrophotometric assays (e.g., malachite green for phosphate release in PPTase activity) .
- Pathway Analysis : Use metabolomics (LC-MS) to track changes in fatty acid biosynthesis or polyketide pathways affected by PPTase inhibition .
- Resistance Studies : Perform serial passage experiments under sub-MIC concentrations to assess mutation-driven resistance, followed by whole-genome sequencing of evolved strains .
Advanced: How can contradictions in bioactivity data between studies be resolved?
Answer:
- Source Analysis : Cross-reference experimental conditions (e.g., bacterial strain variability, solvent used for stock solutions). For example, DMSO concentrations >1% may inhibit growth, skewing MIC results .
- Dose-Response Reproducibility : Validate activity using checkerboard assays to assess synergies with known antibiotics (e.g., β-lactams) and rule out off-target effects .
- Structural Confirmation : Re-characterize the compound batch via H-NMR and HPLC to exclude degradation products or impurities (e.g., dechlorinated byproducts) .
Advanced: What strategies optimize pharmacokinetic properties of this compound?
Answer:
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to the methoxyethyl side chain to improve solubility. LogP can be measured via shake-flask method or predicted using ChemAxon .
- Metabolic Stability : Conduct liver microsome assays (human/rat) to identify metabolic hotspots. For example, amide bonds are prone to hydrolysis; replacing the carbamoyl methyl group with a cyclopropyl moiety may enhance stability .
- In Vivo PK Studies : Administer the compound intravenously and orally in rodent models, tracking plasma half-life (LC-MS/MS) and bioavailability .
Basic: What are the guidelines for handling and disposing of this compound?
Answer:
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent photodegradation. Label containers with CAS number and hazard symbols .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use activated carbon filtration for organic solvents (e.g., dichloromethane) and incinerate solid waste in compliance with EPA guidelines .
- Spill Management : Absorb spills with vermiculite, place in sealed containers, and consult institutional EH&S protocols for hazardous chemical disposal .
Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with AcpS) using GROMACS to identify unstable binding poses. Focus on residues with high B-factors indicating flexibility .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., replacing 3,4-dichloro with 3-fluoro-4-chloro) to prioritize synthetic targets .
- QSAR Models : Train models on a dataset of benzamide derivatives to predict MIC values based on descriptors like molar refractivity and H-bond donor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
